8-(sec-Butyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(sec-Butyl)-1H-purine-2,6(3H,7H)-dione is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(sec-Butyl)-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine derivative. One common method is the reaction of 8-bromopurine with sec-butyl lithium in an anhydrous solvent such as tetrahydrofuran. The reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(sec-Butyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
8-(sec-Butyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(sec-Butyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The sec-butyl group can influence the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with nucleic acids, affecting processes such as replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-1H-purine-2,6(3H,7H)-dione
- 8-Ethyl-1H-purine-2,6(3H,7H)-dione
- 8-Propyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
8-(sec-Butyl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H12N4O2 |
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Molecular Weight |
208.22 g/mol |
IUPAC Name |
8-butan-2-yl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2/c1-3-4(2)6-10-5-7(11-6)12-9(15)13-8(5)14/h4H,3H2,1-2H3,(H3,10,11,12,13,14,15) |
InChI Key |
LSPCWUIZZAFVFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC2=C(N1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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